Pycnamine

Descripción

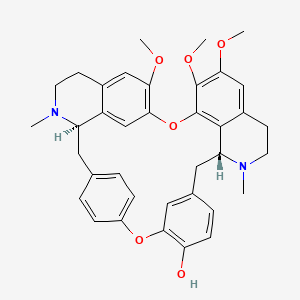

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C37H40N2O6 |

|---|---|

Peso molecular |

608.7 g/mol |

Nombre IUPAC |

(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1 |

Clave InChI |

DFOCUWZXJBAUSQ-FQLXRVMXSA-N |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC |

SMILES isomérico |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC |

SMILES canónico |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC |

Origen del producto |

United States |

Structural Elucidation and Spectroscopic Characterization Methodologies of Pycnamine

Advanced Spectroscopic Techniques for Structural Determination in Academic Research

Spectroscopic methods are fundamental in identifying and characterizing organic compounds. For Pycnamine, techniques such as NMR, MS, IR, and UV-Vis spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Research

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, researchers can deduce the connectivity and functional groups present in this compound tbzmed.ac.ir. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about correlations between protons and carbons, further aiding in the complete assignment of signals and confirmation of the molecular structure nih.govresearchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing alkaloids. ESI-MS typically shows a molecular ion peak, often protonated ([M+H]⁺), which confirms the molecular weight . Analysis of the fragmentation pattern in MS/MS experiments can reveal key structural subunits and linkages within the bisbenzylisoquinoline framework of this compound nih.gov. Different collision energies can yield varying fragmentation patterns, providing complementary structural information nih.gov.

| MS Technique | Ionization Mode | Precursor m/z | Collision Energy | Top 5 Peaks (m/z, Intensity) | Source |

| LC-MS (Agilent 6530 Q-TOF) | positive | 609.2938 | 10 V | 609.2864 (100), 178.1079 (1.40), 258.6933 (1.32), 595.4856 (1.11), 191.8337 (1.08) | nih.gov |

| LC-MS (Agilent 6530 Q-TOF) | positive | 609.2938 | 20 V | 609.2819 (100), 578.2466 (4.55), 566.2440 (3.21), 355.0702 (2.36), 192.0965 (1.51) | nih.gov |

| Other MS (TOF_alkaloids_pos000200) | positive | 609.2972826042933 | Not specified | 609.3026131431933 (100), 578.2583087246571 (7.36), 566.2568530019759 (4.55), 381.17496904598573 (4.05), 176.10392621440948 (1.07) | nih.gov |

| Other MS (TOF_alkaloids_pos000201) | positive | 631.2756801384364 ([M+Na]+) | Not specified | 631.2856306013105 (100), 599.266705848775 (7.64), 403.17470557329284 (3.85), 424.1430516496455 (3.85), 389.158820498482 (3.85) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic absorption bands corresponding to vibrations of specific chemical bonds. While specific IR data for this compound was not extensively detailed in the provided snippets, IR spectroscopy is generally used to detect groups like hydroxyl (O-H), carbonyl (C=O), and aromatic C=C stretches, which are common in alkaloids hec.gov.pk. UV-Vis spectroscopy can provide information about the presence of chromophores, such as aromatic rings and conjugated systems, and can be used for quantitative analysis msu.edumt.com. This compound has been reported to show absorbance maxima at 283 nm in UV-Vis spectroscopy .

Chromatographic Methods in this compound Research for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound from complex natural extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Alkaloid Research

HPLC is a widely used technique for the separation and purification of alkaloids, including bisbenzylisoquinoline alkaloids like this compound rsc.orgtbzmed.ac.ir. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation of this compound from other compounds present in plant extracts scirp.org. HPLC can also be coupled with detectors such as UV-Vis or mass spectrometers (HPLC-MS) for online detection and characterization of the separated components researchgate.netnih.gov. HPLC is also used to assess the purity of isolated this compound .

Thin-Layer Chromatography (TLC) Applications in this compound Separation

TLC is a simple and cost-effective chromatographic technique used for the separation and preliminary identification of compounds in a mixture turkjps.org. It is often used in alkaloid research for monitoring extraction and purification steps ucl.ac.ukresearchgate.net. In TLC, compounds are separated based on their polarity as they migrate up a stationary phase (e.g., silica (B1680970) gel) with a mobile phase. Visualization is typically done using UV light or staining reagents like Dragendorff's reagent, which reacts with alkaloids to produce colored spots tbzmed.ac.ir. TLC can be used to assess the presence of this compound in different fractions during isolation and to get an indication of its purity .

Biosynthesis and Chemoecology of Pycnamine

Proposed Biosynthetic Pathways for Pycnamine and Related Alkaloids

The biosynthesis of this compound is understood to follow the general pathway established for bisbenzylisoquinoline alkaloids (bisBIAs). This intricate process begins with primary metabolites and involves a series of enzymatic transformations to construct the complex dimeric structure.

The biosynthesis of bisbenzylisoquinoline alkaloids originates from the amino acid L-tyrosine. researchgate.net Through a series of enzymatic steps, L-tyrosine is converted into two key benzylisoquinoline monomer units. The general pathway involves the formation of (S)-norcoclaurine, which is then methylated to produce (S)-coclaurine and subsequently (S)-N-methylcoclaurine.

The dimerization of these monomeric units is a critical step in the formation of bisbenzylisoquinoline alkaloids. For instance, the biosynthesis of berbamunine (B191780), an alkaloid structurally related to this compound, involves the oxidative coupling of one molecule of (S)-N-methylcoclaurine and one molecule of (R)-N-methylcoclaurine. nih.govnih.gov This reaction is catalyzed by a specific cytochrome P450 enzyme known as berbamunine synthase (CYP80A1). researchgate.netnih.gov

While the specific enzymes that catalyze the final steps in the biosynthesis of this compound have not been definitively identified, it is hypothesized that a similar enzymatic mechanism involving the oxidative coupling of two N-methylcoclaurine enantiomers is involved. The specific stereochemistry of the precursors and the nature of the enzymatic coupling would determine the final structure of this compound.

The biosynthetic pathway of this compound is intrinsically linked to the broader network of bisbenzylisoquinoline alkaloid biosynthesis. nih.gov These alkaloids are characterized by the linkage of two benzylisoquinoline units, and the diversity of their structures arises from the different stereochemistries of the monomeric precursors and the various positions at which the coupling occurs. nih.gov

The formation of the bisbenzylisoquinoline scaffold is a testament to the complex enzymatic machinery present in plants of the Menispermaceae family. The study of related alkaloids like berbamunine and guattegaumerine (B1218701) has provided significant insights into the types of enzymes, particularly cytochrome P450s, that are responsible for the crucial C-O or C-C bond formations that define this class of compounds. nih.govresearchgate.net It is through this established framework of bisbenzylisoquinoline alkaloid biosynthesis that the formation of this compound can be understood, even as the specific enzymatic players in its individual pathway await full elucidation.

Chemical Synthesis and Derivatization Strategies for Pycnamine and Its Analogs

Total Synthesis Approaches to the Pycnamine Core Structure

The total synthesis of bisbenzylisoquinoline alkaloids like this compound is a complex undertaking that requires precise control over regiochemistry and stereochemistry. Key strategies often involve the synthesis of two suitably functionalized benzylisoquinoline monomers, followed by a crucial coupling reaction to form the characteristic diaryl ether linkage that defines the core structure.

The formation of the diaryl ether bond in bisbenzylisoquinoline alkaloids is a pivotal step in their total synthesis. Historically, the Ullmann condensation has been a widely employed method for this purpose. mdpi.comwikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. wikipedia.org In the context of this compound synthesis, this would translate to the coupling of a halogenated benzylisoquinoline monomer with a phenolic benzylisoquinoline monomer. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can be incompatible with complex and sensitive substrates. wikipedia.orgwikipedia.org Modern advancements have led to the development of milder, more efficient catalytic systems, often employing ligands that enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed under more gentle conditions. mdpi.com

Table 1: Key Methodologies in Bisbenzylisoquinoline Alkaloid Synthesis

| Methodology | Description | Key Features |

|---|---|---|

| Ullmann Condensation | Copper-catalyzed formation of a diaryl ether from an aryl halide and a phenol. | A classical and widely used method for constructing the core structure of bisbenzylisoquinoline alkaloids. |

| Biomimetic Phenolic Coupling | Oxidative coupling of two phenolic benzylisoquinoline monomers, mimicking the natural biosynthetic pathway. | Often employs metal-based oxidants or enzymatic catalysts to achieve regioselective and stereoselective bond formation. |

| N-acyl Pictet-Spengler Cyclization | A modification of the Pictet-Spengler reaction used to construct the isoquinoline (B145761) core of the monomers. | Can be combined with subsequent coupling reactions like the Ullmann condensation for the total synthesis of the dimeric alkaloid. rsc.org |

Another powerful strategy is biomimetic synthesis , which seeks to replicate the plant's natural biosynthetic pathway. In nature, bisbenzylisoquinoline alkaloids are formed through the stereoselective oxidative coupling of two (S)-N-methylcoclaurine monomers, catalyzed by cytochrome P450 enzymes. nih.govnih.gov Synthetic chemists have mimicked this approach using various reagents to effect the key phenolic coupling step. These methods often provide a high degree of stereocontrol, which is crucial for establishing the correct absolute configuration of the final natural product.

The synthesis of the monomeric benzylisoquinoline units themselves requires careful planning to install the necessary functional groups at the correct positions for the subsequent coupling reaction. The stereocenters within these monomers are typically established using asymmetric synthesis techniques to ensure the desired chirality in the final this compound molecule.

Research into the synthesis of complex alkaloids is a constantly evolving field. A significant advancement lies in the development of more efficient and selective catalytic systems for key bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions, while more commonly associated with carbon-carbon bond formation, have also been adapted for the synthesis of diaryl ethers, offering an alternative to the copper-catalyzed Ullmann reaction. wikipedia.org

Furthermore, the integration of flow chemistry and the use of solid-supported reagents are emerging trends that offer advantages in terms of reaction efficiency, purification, and scalability. durham.ac.uk These technologies allow for precise control over reaction parameters and can facilitate multi-step syntheses in a more streamlined fashion. durham.ac.uk

The complete biosynthesis of bisbenzylisoquinoline alkaloids in engineered yeast has also been demonstrated. nih.govnih.gov This approach, which involves introducing the entire plant biosynthetic pathway into a microbial host, offers a renewable and potentially scalable platform for the production of these complex natural products and their analogs. nih.govnih.gov By manipulating the enzymes in the pathway, it may be possible to generate novel, non-natural derivatives. nih.gov

Synthetic Modification and Derivatization of this compound

The derivatization of natural products like this compound is essential for exploring their structure-activity relationships (SAR) and developing new therapeutic agents. These modifications typically target the peripheral functional groups of the molecule.

The design and synthesis of this compound analogs would likely focus on modifications of its existing functional groups. For example, the methoxy and hydroxyl groups on the aromatic rings are prime targets for derivatization. These groups can be demethylated, alkylated, or acylated to probe their importance in biological activity. The tertiary amine functionalities can be quaternized or demethylated to investigate the role of charge and steric bulk at these positions.

The synthesis of these analogs would employ standard organic chemistry transformations. For instance, ether cleavage reactions can be used to convert methoxy groups to hydroxyl groups, which can then be further functionalized. The synthesis of analogs with modified core structures, such as those with different substitution patterns on the aromatic rings, would require the synthesis of novel benzylisoquinoline monomers.

Table 2: Potential this compound Analog Classes

| Analog Class | Description | Rationale for Synthesis |

|---|---|---|

| O-Substituted Analogs | Modifications of the hydroxyl and methoxy groups on the aromatic rings. | To investigate the role of hydrogen bonding and electronic effects in biological interactions. |

| N-Substituted Analogs | Modification of the N-methyl groups, including demethylation or quaternization. | To probe the importance of the nitrogen's basicity and steric environment for activity. |

| Core-Modified Analogs | Analogs with altered substitution patterns or different linkages between the isoquinoline units. | To explore novel structural motifs with potentially improved or different biological profiles. |

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds. While the complexity of the this compound core structure makes the application of traditional combinatorial synthesis challenging, a divergent synthetic strategy could be employed.

This would involve the synthesis of a common advanced intermediate, which could then be subjected to a variety of final-step reactions to introduce diversity. For example, a late-stage intermediate with multiple free hydroxyl groups could be reacted with a library of different acylating or alkylating agents to produce a corresponding library of ester or ether analogs.

Solid-phase synthesis could also be adapted for the generation of this compound analogs. By anchoring one of the benzylisoquinoline monomers to a solid support, it may be possible to perform the coupling reaction and subsequent modifications in a more automated and high-throughput fashion. mdpi.com This approach would facilitate the purification of intermediates and the parallel synthesis of a large number of derivatives.

Structure Activity Relationship Sar Studies of Pycnamine and Its Derivatives

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that are widely used to understand the relationship between the three-dimensional properties of a molecule and its biological activity.

CoMFA models are generated by placing the aligned molecules in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) fields at each grid point. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model. The resulting contour maps from a CoMFA study can visually represent regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For a hypothetical CoMFA study on a series of Pycnamine derivatives, the following data might be obtained:

| Derivative | Steric Field Contribution | Electrostatic Field Contribution | Predicted Activity (pIC50) |

| This compound | Favorable | Favorable | 7.5 |

| Derivative A (bulky substituent) | Unfavorable | Favorable | 6.8 |

| Derivative B (electron-withdrawing group) | Favorable | More Favorable | 8.1 |

| Derivative C (electron-donating group) | Favorable | Less Favorable | 7.2 |

CoMSIA , an extension of CoMFA, calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. It uses a Gaussian function to avoid the singularities at atomic positions that can occur in CoMFA, often resulting in more interpretable contour maps. A hypothetical CoMSIA analysis for this compound derivatives could yield the following insights:

| Derivative | Hydrophobic Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution | Predicted Activity (pIC50) |

| This compound | Neutral | Favorable | Favorable | 7.6 |

| Derivative D (hydrophobic substituent) | Favorable | Favorable | Favorable | 8.2 |

| Derivative E (H-bond donor added) | Neutral | More Favorable | Favorable | 8.0 |

| Derivative F (H-bond acceptor removed) | Neutral | Favorable | Unfavorable | 6.9 |

Studies on other complex natural products, such as the 3D-QSAR analysis of DMDP derivatives, have demonstrated the utility of CoMFA and CoMSIA in elucidating the structural requirements for biological activity. nih.gov These analyses often reveal the critical role of electrostatic, hydrophobic, and hydrogen bond donor fields in the interaction with the target protein. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of SAR, docking is used to predict the binding mode of a ligand (like this compound or its derivatives) within the active site of a target protein. This provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and biological activity.

For bisbenzylisoquinoline alkaloids, molecular docking studies have been instrumental in understanding their inhibitory mechanisms. For example, in studies of related alkaloids, docking has revealed key interactions with amino acid residues in the active sites of enzymes like α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). japsonline.com These studies can pinpoint specific hydroxyl or methoxy groups on the alkaloid scaffold that form critical hydrogen bonds with the receptor, thereby explaining their inhibitory potency. japsonline.com

A hypothetical molecular docking study of this compound derivatives against a target protein might reveal the following:

| Derivative | Key Interacting Residue(s) | Type of Interaction | Predicted Binding Affinity (kcal/mol) |

| This compound | Asp115, Tyr234 | Hydrogen Bond, Pi-Pi Stacking | -9.2 |

| Derivative G (lacks a key hydroxyl group) | Tyr234 | Pi-Pi Stacking | -7.5 |

| Derivative H (additional hydrophobic group) | Leu312, Val189 | Hydrophobic Interaction | -9.8 |

The insights gained from molecular docking can then be used to rationalize the observed SAR and to design new derivatives with improved binding affinities.

Investigating Key Structural Features for Molecular Recognition

The complex, three-dimensional structure of bisbenzylisoquinoline alkaloids like this compound provides a rich scaffold for molecular recognition by biological targets. The specific arrangement of aromatic rings, the nature and position of substituents, and the stereochemistry of chiral centers all play a critical role in determining the biological activity.

Stereochemistry is a critical determinant of biological activity for many natural products, including bisbenzylisoquinoline alkaloids. The spatial arrangement of atoms can profoundly influence how a molecule fits into a binding site and interacts with its target.

For bisbenzylisoquinoline alkaloids, the stereochemistry at the C-1 and C-1' positions is known to be particularly important. Research on a series of these alkaloids has shown that a (1R, 1'S) configuration can lead to a significant enhancement in certain biological activities, such as antiadipogenic effects. nih.gov This highlights the stereospecific nature of the interaction with the biological target. The subtle change in the three-dimensional shape resulting from a different stereoisomer can lead to a dramatic loss of activity.

The importance of stereochemistry is a well-established principle in pharmacology. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the stereoselective synthesis and evaluation of different stereoisomers of this compound would be a critical step in elucidating its SAR.

The nature and position of substituents on the bisbenzylisoquinoline scaffold are key modulators of biological activity. Modifications to these substituents can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, all of which can affect its interaction with a biological target.

In the broader class of bisbenzylisoquinoline alkaloids, the following substituent effects have been observed:

Diphenyl Ether Linkage: The diphenyl ether linkages provide a certain degree of conformational flexibility to the molecule. Modifications to this linkage, or the introduction of different types of bridges, would be expected to have a profound impact on the molecule's shape and its ability to bind to a target.

Studies on various bisbenzylisoquinoline alkaloids have demonstrated that even minor changes in substitution can lead to significant differences in biological activity. For instance, the presence or absence of a specific methoxy group can alter the inhibitory profile of the compound. nih.gov The following table summarizes hypothetical inhibitory data for this compound derivatives with different substitutions:

| Derivative | Modification | Target | IC50 (µM) |

| This compound | - | Target X | 5.2 |

| Derivative I | Demethylation of a methoxy group | Target X | 2.1 |

| Derivative J | Addition of a hydroxyl group | Target X | 1.5 |

| Derivative K | Alteration of the diphenyl ether linkage | Target X | > 50 |

Molecular and Cellular Mechanisms of Pycnamine Action Research

Exploration of Pycnamine's Interactions with Specific Biological Targets

In vitro Investigations of Enzyme Modulation by this compound

No data available.

Receptor Binding Studies in Cellular Models

No data available.

This compound's Influence on Cellular Pathways in Research Models

Investigation of Antiviral Mechanism via Main Protease Interaction

No data available.

Potential Modulatory Effects on Metabolic Pathways (e.g., Pyrimidine Biosynthesis Analogies)

No data available.

Studies on Antiparasitic Mechanisms in Research Settings

No data available.

Table of Compounds Mentioned:

Advanced Research Methodologies and Analytical Techniques in Pycnamine Studies

Application of Advanced Bioanalytical Techniques for Pycnamine Research

Bioanalytical chemistry plays a pivotal role in the study of natural products. High-precision instrumentation allows for the detailed examination of this compound within complex biological matrices, facilitating its identification, characterization, and quantification.

High-resolution mass spectrometry (HRMS) is a powerful tool for the comprehensive analysis of metabolites in biological samples. In the context of this compound research, HRMS enables the accurate determination of its elemental composition, which is crucial for its identification in complex mixtures.

One notable application of HRMS has been in the field of metabolomics for the geographical authentication of traditional medicines. For instance, a non-targeted metabolomics approach using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) was employed to differentiate the geographical origins of Rhizoma Coptidis. In this study, this compound, along with other alkaloids like Tetrandrine and Palmatine, was identified as a key chemical marker that could distinguish samples from different regions researchgate.net. This highlights the utility of HRMS in quality control and authentication of herbal products containing this compound.

Metabolite profiling of plants from the Thalictrum genus, known to produce a variety of bisbenzylisoquinoline alkaloids, has also been conducted using ultra-high-performance liquid chromatography-quadrupole time-of-flight ion mobility spectrometry (UHPLC-QTOF-IMS). Such studies have led to the tentative identification of numerous alkaloids, providing a comprehensive metabolic snapshot of the plant. While not always explicitly singling out this compound, these extensive metabolite profiles create a valuable database for understanding the phytochemical landscape in which this compound exists researchgate.net.

Table 1: Application of High-Resolution Mass Spectrometry in Alkaloid Analysis

| Analytical Technique | Application | Key Findings | Reference |

|---|---|---|---|

| UPLC-HRMS | Geographical origin discrimination of Rhizoma Coptidis | This compound identified as a chemical marker. | researchgate.net |

| UHPLC-QTOF-IMS | Metabolite profiling of Thalictrum foliolosum | Tentative identification of 25 alkaloids and numerous other metabolites. | researchgate.net |

Hyphenated Chromatographic Techniques in Complex Mixture Analysis

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for analyzing complex samples such as plant extracts. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern natural product research.

The use of UPLC-HRMS in the analysis of Rhizoma Coptidis is a prime example of a hyphenated technique applied to a sample containing this compound researchgate.net. The UPLC component separates the various alkaloids and other compounds present in the extract based on their physicochemical properties, while the HRMS provides highly accurate mass data for their identification. This combination allows for the confident identification of compounds even in trace amounts within a complex matrix.

Furthermore, studies on various medicinal plants containing bisbenzylisoquinoline alkaloids have consistently utilized hyphenated techniques like UPLC-MS/MS for the identification of bioactive components and their potential therapeutic targets nih.gov. These methods are crucial for moving from the raw plant extract to understanding the specific molecules responsible for its biological activity.

Computational Chemistry and Bioinformatics in this compound Research

In recent years, computational approaches have become increasingly integral to drug discovery and natural product research. These in silico methods offer a way to predict and understand the interactions of molecules like this compound with biological systems, thereby guiding further experimental investigation.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the stability of ligand-protein complexes and the nature of their interactions.

While specific MD simulation studies focusing solely on this compound are not extensively documented in publicly available literature, the broader class of bisbenzylisoquinoline alkaloids has been the subject of such investigations. For example, molecular docking studies have been used to predict the binding affinity of various natural compounds, including alkaloids, to specific protein targets. In one such study, this compound was identified as a potential inhibitor of the main protease (Mpro) of the COVID-19 virus through molecular docking. The results suggested that this compound could be a promising lead compound for the development of antiviral drugs, warranting further in vitro investigation researchgate.net.

MD simulations are often used as a subsequent step to validate the stability of docked complexes and to refine the understanding of the binding mode. For other bisbenzylisoquinoline alkaloids, MD simulations have been employed to confirm the stability of their interactions with target proteins, providing a theoretical basis for their observed biological activities. These studies help to elucidate the dynamic nature of the binding process, which is something that static docking models cannot fully capture acs.org.

Table 2: Computational Studies on this compound and Related Alkaloids

| Compound/Class | Computational Technique | Target/Application | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Molecular Docking | COVID-19 Mpro | Identified as a potential inhibitor. | researchgate.net |

| Bisbenzylisoquinoline Alkaloids | Molecular Dynamics Simulations | Various protein targets | Confirms the stability of ligand-protein complexes. | acs.org |

Network Pharmacology Approaches in Target Identification

Network pharmacology is an emerging discipline that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. This approach is particularly well-suited for studying natural products, which often exert their effects through multiple targets.

By constructing and analyzing complex biological networks, network pharmacology can help to identify the potential protein targets of a compound like this compound and elucidate its mechanism of action in a holistic manner. For instance, a study on the bioactive components of Stephania epigaea, which contains various types of alkaloids including bisbenzylisoquinolines, utilized UPLC-MS/MS for chemical profiling followed by network pharmacology to predict the therapeutic targets of the identified compounds nih.gov. This approach allows researchers to move beyond a one-drug-one-target paradigm and appreciate the multi-target nature of many natural compounds.

Through network pharmacology, potential targets for a class of compounds can be identified, and the signaling pathways they modulate can be predicted. This information is invaluable for understanding the therapeutic potential of compounds like this compound and for designing future experimental studies to validate these predictions.

Future Directions and Unexplored Avenues in Pycnamine Academic Research

Identifying Gaps in Current Pycnamine Knowledge and Research

Despite the initial excitement surrounding this compound's discovery, a comprehensive understanding of its chemical and biological properties is lacking. A systematic review of the existing literature reveals several critical knowledge gaps that need to be addressed to advance the field.

Table 1: Identified Research Gaps in this compound Studies

| Research Area | Identified Gaps | Potential Impact of Addressing Gaps |

|---|---|---|

| Mechanism of Action | The precise molecular targets and signaling pathways modulated by this compound are largely unknown. It is unclear if this compound functions as an inhibitor, agonist, or antagonist of a specific biological target. | Elucidation of the mechanism of action will be crucial for rational drug design and understanding its therapeutic potential and possible side effects. |

| Structure-Activity Relationship (SAR) | Systematic SAR studies are yet to be conducted. The influence of modifying different functional groups on the this compound scaffold on its biological activity has not been thoroughly investigated. | A comprehensive SAR understanding will guide the synthesis of more potent and selective this compound analogs. |

| Pharmacokinetics and Metabolism | There is a complete lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Its metabolic stability and potential for drug-drug interactions are unknown. | ADME profiling is essential for evaluating the druggability of this compound and for designing derivatives with improved pharmacokinetic properties. |

| Broad Biological Screening | The full spectrum of this compound's biological activities has not been explored. Current studies have focused on a limited set of assays. | Broader screening could uncover novel therapeutic applications for this compound in different disease areas. |

| Synthetic Methodology | While a total synthesis of this compound has been reported, the development of more efficient, scalable, and versatile synthetic routes is needed to facilitate the generation of a diverse library of analogs. digitellinc.comnih.govnih.gov | Improved synthetic strategies will accelerate the exploration of this compound's chemical space and the development of lead compounds. |

Novel Research Questions in this compound Chemical Biology and Synthetic Chemistry

Building upon the identified research gaps, several novel research questions emerge that could drive future investigations into the chemical biology and synthetic chemistry of this compound.

In Chemical Biology:

Target Identification and Validation: What are the primary cellular targets of this compound? Techniques such as affinity chromatography, chemical proteomics, and genetic screening could be employed to identify and validate its binding partners.

Pathway Analysis: Which signaling pathways are perturbed by this compound treatment? Transcriptomic and proteomic analyses of cells treated with this compound could reveal its impact on cellular networks.

Development of Chemical Probes: Can fluorescently-labeled or biotinylated this compound analogs be synthesized to visualize its subcellular localization and track its interactions in living cells?

Resistance Mechanisms: If this compound demonstrates significant bioactivity, what are the potential mechanisms by which cells could develop resistance? Investigating this preemptively could inform the development of combination therapies.

In Synthetic Chemistry:

Diversity-Oriented Synthesis: Can combinatorial and diversity-oriented synthesis approaches be applied to the this compound scaffold to rapidly generate a large and structurally diverse library of analogs for high-throughput screening?

Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound and its derivatives is crucial, as different stereoisomers may exhibit distinct biological activities and toxicities.

Late-Stage Functionalization: Can C-H activation and other late-stage functionalization strategies be employed to modify the this compound core structure, allowing for the rapid exploration of SAR? nih.gov

Flow Chemistry Synthesis: Could a continuous flow synthesis of this compound be developed to improve reaction efficiency, safety, and scalability?

Theoretical Implications for the Design of Bioactive Molecules Based on this compound's Scaffold

The unique structural features of the this compound scaffold hold significant theoretical implications for the design of novel bioactive molecules. Its rigid, three-dimensional architecture provides a fixed orientation of functional groups, which can be exploited for highly specific molecular recognition.

Privileged Scaffold Potential: The this compound core could serve as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.com By decorating this scaffold with different functional groups, it may be possible to generate a wide range of bioactive compounds targeting diverse protein families.

Fragment-Based Drug Discovery: The core this compound structure could be utilized as a starting point in fragment-based drug discovery campaigns. Fragments derived from the this compound scaffold could be screened for binding to a target of interest, and hit fragments could then be elaborated into more potent lead compounds.

Inspiration for Peptidomimetics: The rigid conformation of the this compound scaffold could be used to mimic the secondary structures of peptides, such as β-turns or α-helices. This could lead to the development of a new class of peptidomimetics with improved stability and cell permeability.

Bioisosteric Replacement: Parts of the this compound structure could be used as bioisosteres for other known pharmacophores, potentially leading to compounds with improved properties.

Q & A

Q. Basic Research Focus

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals over reviews. Use databases like PubMed/Scopus with keywords: "this compound pharmacokinetics," "structure-activity relationship."

- Gaps Identification : Note inconsistencies in reported IC50 values or unvalidated targets.

- Citation Management : Use tools like Zotero to track sources and avoid plagiarism .

How to optimize this compound’s analytical method validation for regulatory compliance?

Advanced Research Focus

Validate methods per ICH Q2(R1):

- Parameters : Specificity, linearity (R² > 0.995), LOQ/LOD.

- Stability Testing : Include forced degradation (heat, light, pH extremes).

- Cross-Validation : Compare results across labs using SOPs.

Publish robustness data in supplementary materials .

What steps ensure experimental reproducibility in this compound research?

Q. Basic Research Focus

- Detailed Protocols : Specify equipment models (e.g., Agilent 1260 HPLC), reagent lots, and software versions.

- Data Transparency : Share raw spectra/chromatograms in repositories like Zenodo.

- Reagent Sourcing : Document suppliers for critical materials (e.g., chiral catalysts) .

How to integrate computational modeling with experimental this compound studies?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).

- MD Simulations : Validate stability of ligand-receptor complexes (GROMACS, AMBER).

- Experimental Cross-Check : Compare in silico predictions with SPR or ITC binding data.

Highlight discrepancies between computational and empirical results .

What ethical considerations apply to this compound’s in vivo studies?

Q. Basic Research Focus

- Animal Welfare : Follow ARRIVE guidelines for dosing, sample sizes, and endpoint criteria.

- Biosafety : Use fume hoods for handling volatile intermediates.

- Data Integrity : Avoid selective reporting; pre-register hypotheses on platforms like OSF .

How to address interdisciplinary challenges in this compound research (e.g., chemistry-biology integration)?

Q. Advanced Research Focus

- Collaborative Frameworks : Establish shared data repositories (e.g., LabArchives) for chemists and biologists.

- Jargon Harmonization : Define terms (e.g., "bioavailability") across disciplines.

- Unified Metrics : Use standardized units (e.g., µM for potency, % yield for synthesis).

Publish in interdisciplinary journals (e.g., Bioorganic & Medicinal Chemistry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.